morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
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Overview
Description
Morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is an intriguing and versatile compound with a complex structure that reflects its multifaceted applications. This compound features a morpholino group linked to a cyclopentapyrazolo-pyrazinyl moiety, showcasing a blend of different chemical functionalities in a single molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone typically involves several key steps, starting from readily available starting materials. Commonly, the synthetic route may include:
Formation of the Pyrazolopyrazine Core: : This step usually involves the cyclization of appropriate precursors under conditions that promote the formation of the pyrazolopyrazine ring.
Introduction of the Morpholino Group: : This step typically involves nucleophilic substitution reactions, where the morpholino group is introduced to the core structure.
Methanone Formation:
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimization of the reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors, catalytic hydrogenation, and continuous flow reactions may be employed to achieve efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone can undergo a variety of chemical reactions, including:
Oxidation and Reduction: : The compound can be oxidized or reduced to form different functional groups, modifying its chemical properties.
Substitution Reactions: : The presence of reactive sites allows for substitution reactions with various nucleophiles or electrophiles.
Cyclization: : Under specific conditions, the compound can undergo cyclization to form additional ring structures.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles/Electrophiles: : Various nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., alkyl halides) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used but generally include oxidized or reduced derivatives, substituted analogs, and additional cyclized structures.
Scientific Research Applications
Chemistry
In chemistry, morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic effects, including its activity as an enzyme inhibitor, receptor antagonist, or as a scaffold for developing novel drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, where its unique chemical properties provide advantages in various applications, including materials science and catalysis.
Mechanism of Action
The mechanism by which morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone exerts its effects is complex and varies depending on the specific application. Generally, it may involve:
Enzyme Inhibition: : The compound can bind to active sites of enzymes, blocking their activity.
Receptor Antagonism: : It can bind to receptors, preventing the binding of natural ligands and thus inhibiting receptor activation.
Pathway Modulation: : By interacting with key molecules in biochemical pathways, the compound can modulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Morpholino(4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methanone
4-(Morpholinoethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-6(7H)-one
N-(Morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide
Uniqueness
Morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone stands out due to its specific combination of chemical functionalities, which confer unique reactivity and a broad range of applications. Its complex structure enables diverse interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
morpholin-4-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-14(16-6-8-20-9-7-16)17-4-5-18-13(10-17)11-2-1-3-12(11)15-18/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIOYXZBSJBHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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